An In-depth Technical Guide to the Thermodynamic Stability of Halogenated 3-Hydroxyindoline Derivatives
An In-depth Technical Guide to the Thermodynamic Stability of Halogenated 3-Hydroxyindoline Derivatives
Abstract
The 3-hydroxyindoline scaffold is a privileged structural motif in numerous biologically active compounds and approved pharmaceuticals. Halogenation of this core offers a powerful strategy for modulating physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. However, the introduction of halogens also significantly impacts the thermodynamic stability of the molecule through a complex interplay of stereoelectronic effects, intramolecular hydrogen bonding, and halogen bonding. This guide provides a comprehensive analysis of the factors governing the conformational and thermodynamic stability of halogenated 3-hydroxyindoline derivatives. We will delve into the theoretical underpinnings of these interactions, supported by computational and experimental data, and provide detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize halogenated 3-hydroxyindoline derivatives with enhanced stability and biological activity.
Introduction: The Significance of Halogenated 3-Hydroxyindolines in Medicinal Chemistry
The indoline ring system is a cornerstone in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs. The introduction of a hydroxyl group at the 3-position creates a chiral center and a key hydrogen bonding donor/acceptor, significantly expanding its potential for molecular recognition. Halogen atoms, when strategically incorporated into this scaffold, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Halogenation is a widely employed tactic in drug design for several key reasons:
-
Modulation of Lipophilicity: Halogens can increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Blocking: Placing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: Halogen atoms can participate in specific, stabilizing interactions with biological targets, such as halogen bonds, leading to improved potency.[1]
However, the thermodynamic stability of the resulting halogenated 3-hydroxyindoline derivative is a critical parameter that dictates its conformational preferences and, ultimately, its biological activity. A thorough understanding of the forces governing this stability is paramount for rational drug design.
The Interplay of Forces Dictating Thermodynamic Stability
The overall thermodynamic stability of a halogenated 3-hydroxyindoline derivative is not governed by a single factor but rather by a delicate balance of several intramolecular and intermolecular forces. These include steric effects, intramolecular hydrogen bonding, and stereoelectronic effects.
Stereoelectronic Effects: Beyond Simple Sterics
Stereoelectronic effects are stabilizing interactions that arise from the spatial arrangement of orbitals.[2][3] In the context of halogenated 3-hydroxyindoline derivatives, these effects can significantly influence conformational preferences, often overriding classical steric considerations.[4][5]
A key stereoelectronic interaction to consider is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) into an adjacent empty or partially filled anti-bonding orbital (e.g., a C-X σ* orbital, where X is a halogen). The efficiency of this interaction is highly dependent on the relative orientation of the orbitals.[5][6]
For instance, in fluorinated piperidines, a related heterocyclic system, computational studies have revealed that hyperconjugation and charge-dipole interactions contribute to the preference for an axial fluorine conformation, a phenomenon that defies simple steric predictions.[7][8] Similar effects can be anticipated in halogenated 3-hydroxyindoline derivatives, where the orientation of the halogen substituent relative to the indoline ring and the 3-hydroxy group will dictate the extent of stabilizing stereoelectronic interactions.
Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction
The presence of the 3-hydroxy group introduces the possibility of intramolecular hydrogen bonding (IMHB). This can occur between the hydroxyl proton and a halogen atom on the indoline ring or with the nitrogen atom of the indoline. The strength of this IMHB is dependent on the geometry of the hydrogen bond and the nature of the halogen.[9][10]
X-ray crystallography and vibrational spectroscopy, coupled with Density Functional Theory (DFT) calculations, are powerful tools for characterizing these interactions.[11][12] For example, studies on chloro- and hydroxy-7-azaindoles have demonstrated how substituents modulate intermolecular hydrogen bonding and molecular packing in the solid state.[11] In halogenated 3-hydroxyindoline derivatives, IMHB can lock the molecule into a specific conformation, thereby reducing its conformational flexibility and enhancing its thermodynamic stability.
Halogen Bonding: A Directional Non-Covalent Interaction
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[1][13] The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[1]
In halogenated 3-hydroxyindoline derivatives, intramolecular halogen bonds can form between the halogen atom and the oxygen of the hydroxyl group or the nitrogen of the indoline ring. These interactions are highly directional and can significantly contribute to the stability of a particular conformer.[14][15] Computational studies, such as DFT calculations, can be used to predict and quantify the strength of these interactions.[16][17]
Experimental and Computational Workflows for Stability Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the thermodynamic stability of halogenated 3-hydroxyindoline derivatives.
Synthesis and Structural Characterization
The first step involves the synthesis of the target compounds. Various synthetic methodologies exist for the preparation of 3-hydroxyindolines and their halogenated analogs.[18][19][20]
Once synthesized, a suite of analytical techniques is employed for structural elucidation:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial for determining the connectivity and stereochemistry of the molecule. Conformational analysis can be aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of scalar coupling constants.[21]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, offering precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen and halogen bonds.[22][23][24]
Below is a generalized workflow for the synthesis and initial characterization of these derivatives.
Caption: Generalized workflow for synthesis and structural characterization.
Computational Chemistry: A Predictive and Explanatory Tool
Computational methods, particularly Density Functional Theory (DFT), are indispensable for probing the thermodynamic stability of molecules.[25][26] DFT allows for the calculation of various properties that provide insight into stability:
-
Conformational Analysis: By performing a potential energy surface scan, different stable conformers (local minima) can be identified, and their relative energies can be calculated to determine the most thermodynamically stable conformation.[7][27][28]
-
Thermochemical Parameters: DFT calculations can provide key thermochemical data, such as enthalpy, entropy, and Gibbs free energy, which are direct measures of thermodynamic stability.[25][29]
-
Orbital Analysis: Natural Bond Orbital (NBO) analysis can be used to identify and quantify stereoelectronic interactions like hyperconjugation.[30]
Protocol: DFT-Based Conformational and Stability Analysis
-
Structure Optimization:
-
Build the initial 3D structure of the halogenated 3-hydroxyindoline derivative.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[26]
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Re-optimize each identified conformer at the same level of theory.
-
-
Frequency Calculations:
-
Perform frequency calculations for each optimized conformer to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, Gibbs free energy).
-
-
Relative Energy Calculation:
-
Calculate the relative energies of all conformers to determine the global minimum and the population of each conformer at a given temperature.
-
-
NBO Analysis (Optional):
-
Perform an NBO analysis on the most stable conformer(s) to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.
-
The logical flow for a computational analysis is depicted below.
Caption: Workflow for computational stability analysis using DFT.
Data Synthesis and Interpretation: A Case Study Perspective
To illustrate the concepts discussed, let's consider a hypothetical case study comparing the stability of 5-fluoro-, 5-chloro-, and 5-bromo-3-hydroxyindoline.
| Derivative | Calculated Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing Interactions | Predicted Dominant Conformer |
| 5-Fluoro-3-hydroxyindoline | 0.0 (Reference) | Strong O-H···N hydrogen bond; C-F···H-C interactions | Pseudo-axial OH |
| 5-Chloro-3-hydroxyindoline | -0.5 | O-H···N hydrogen bond; Weak C-Cl···H-C interactions | Pseudo-axial OH |
| 5-Bromo-3-hydroxyindoline | -0.8 | O-H···N hydrogen bond; Intramolecular C-Br···O halogen bond | Pseudo-equatorial OH to facilitate halogen bond |
The hypothetical data in the table suggests that as the halogen becomes larger and more polarizable (F < Cl < Br), the potential for stabilizing halogen bonding increases, which may lead to a shift in the preferred conformation of the 3-hydroxy group to accommodate this interaction. DFT calculations on substituted indoles have shown that electron-withdrawing substituents, such as halogens, influence the electronic structure, which in turn affects stability and reactivity.[31][32]
Conclusion and Future Directions
The thermodynamic stability of halogenated 3-hydroxyindoline derivatives is a multifaceted property governed by a subtle interplay of stereoelectronic effects, intramolecular hydrogen bonding, and halogen bonding. A comprehensive understanding of these forces is critical for the rational design of novel therapeutics based on this important scaffold.
Future research in this area should focus on:
-
Systematic experimental studies: A broader range of halogenated derivatives should be synthesized and characterized by X-ray crystallography and advanced NMR techniques to build a robust experimental database.
-
Advanced computational models: The development and application of more accurate and efficient computational methods will allow for more reliable prediction of thermodynamic stability and conformational preferences.
-
Correlation with biological activity: A key goal is to establish clear structure-stability-activity relationships to guide the design of next-generation 3-hydroxyindoline-based drugs with optimized properties.
By integrating experimental and computational approaches, researchers can unlock the full potential of halogenation as a tool for fine-tuning the properties of 3-hydroxyindoline derivatives, ultimately leading to the development of safer and more effective medicines.
References
- Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials.Physical Chemistry Chemical Physics (RSC Publishing).
- Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions.Indian Journal of Chemistry.
- Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment.Academia.edu.
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.MDPI.
-
Stereoelectronic effect. Wikipedia. Available at: [Link]
-
DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. Available at: [Link]
-
Investigation of the Stability of Indole. ResearchGate. Available at: [Link]
-
Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Open Research@CSIR-NIScPR. Available at: [Link]
-
Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. SlideShare. Available at: [Link]
-
Intramolecular hydrogen bonding analysis. PubMed. Available at: [Link]
-
Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones. PubMed. Available at: [Link]
-
Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. MDPI. Available at: [Link]
-
Stereoelectronic Effects in Fundamental Organic Chemistry. University Chemistry. Available at: [Link]
-
Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. Available at: [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]
-
(PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
-
Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]
-
Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. PMC. Available at: [Link]
-
Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor Ability of σ Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Conformation analysis of a novel fluorinated chalcone. PubMed. Available at: [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC. Available at: [Link]
-
Conformational Flexibility and Halogen Bonding in Thyroid Hormones and Their Metabolites. ResearchGate. Available at: [Link]
-
Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI. Available at: [Link]
-
Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. PubMed. Available at: [Link]
-
Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. Available at: [Link]
-
Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. Available at: [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]
-
Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journals. Available at: [Link]
-
Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. IntechOpen. Available at: [Link]
-
Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. MDPI. Available at: [Link]
-
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]
-
X-ray crystallographic structures of 3l and 3p. ResearchGate. Available at: [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]
-
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PMC. Available at: [Link]
-
Synthesis of 3-chloroquinoline. PrepChem.com. Available at: [Link]
Sources
- 1. ijres.org [ijres.org]
- 2. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. academia.edu [academia.edu]
- 5. chem.msu.ru [chem.msu.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular hydrogen bonding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]
- 12. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control [beilstein-journals.org]
- 14. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 19. mdpi.com [mdpi.com]
- 20. prepchem.com [prepchem.com]
- 21. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. Conformation analysis of a novel fluorinated chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
